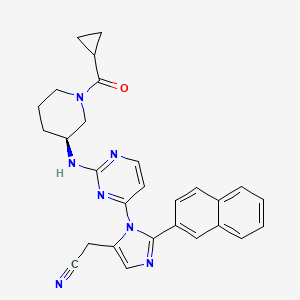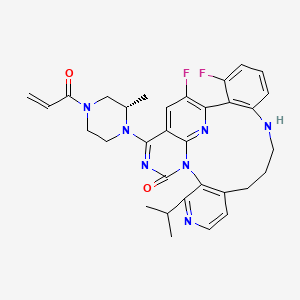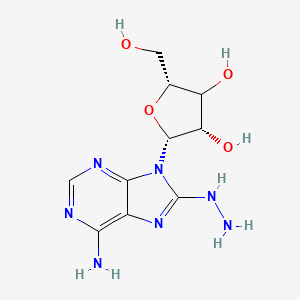![molecular formula C22H30MnN4O14P2 B12398410 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) is a complex organic compound that features a manganese ion coordinated with a multi-dentate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of manganese ions with a ligand that contains multiple functional groups. The process generally includes the following steps:
Ligand Synthesis: The ligand is synthesized by reacting 2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridine with appropriate reagents to introduce carboxylate and amino groups.
Coordination Reaction: The synthesized ligand is then reacted with manganese(II) salts under controlled conditions to form the desired complex. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification techniques like crystallization, filtration, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The ligand can undergo substitution reactions, where functional groups are replaced by other groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products
Oxidation Products: Manganese(III) or manganese(IV) complexes.
Substitution Products: Ligand derivatives with different functional groups.
Complexation Products: Mixed-metal complexes or adducts with organic molecules.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for metalloenzymes.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and metal ion imbalance.
Industry: Utilized in the development of advanced materials and as a component in sensors and electronic devices.
作用機序
The compound exerts its effects primarily through its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems. The ligand structure also allows for specific interactions with molecular targets, enhancing its functionality.
類似化合物との比較
Similar Compounds
Manganese(II) acetate: A simpler manganese complex with fewer functional groups.
Manganese(III) porphyrin: A manganese complex with a different ligand structure, used in similar applications.
Manganese(II) chloride: A basic manganese salt with limited coordination chemistry.
Uniqueness
The uniqueness of 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) lies in its complex ligand structure, which provides multiple coordination sites and functional groups. This complexity allows for versatile chemical reactivity and a wide range of applications, distinguishing it from simpler manganese complexes.
特性
分子式 |
C22H30MnN4O14P2 |
|---|---|
分子量 |
691.4 g/mol |
IUPAC名 |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |
InChIキー |
QDQFSBKXQQZVTB-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)





![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)

